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4-(dimethylcarbamoyl)benzoic Acid
Overview
Description
4-(Dimethylcarbamoyl)benzoic acid is an organic compound with the molecular formula C10H11NO3. It is a derivative of benzoic acid, where the carboxyl group is substituted with a dimethylcarbamoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylcarbamoyl)benzoic acid typically involves the reaction of 4-aminobenzoic acid with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The general reaction scheme is as follows:
4-Aminobenzoic acid+Dimethylcarbamoyl chloride→4-(Dimethylcarbamoyl)benzoic acid+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylcarbamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts, depending on the specific reaction.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: 4-(Dimethylamino)benzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the substituent introduced
Scientific Research Applications
Medicinal Chemistry
4-(Dimethylcarbamoyl)benzoic acid has been explored for its potential as a pharmaceutical agent. Recent studies indicate that derivatives of this compound exhibit promising biological activities.
Case Study: Antitubercular Activity
A study published in November 2023 identified novel inhibitors of the polyketide synthase 13 thioesterase domain, which is crucial in the biosynthesis of mycobacterial cell walls. The research highlighted that compounds related to this compound demonstrated significant antitubercular activity in vitro and in vivo, suggesting potential as therapeutic agents against Mycobacterium tuberculosis .
Structure-Activity Relationship (SAR)
The structural modifications of this compound have been systematically studied to enhance its biological activity. The introduction of various substituents on the aromatic ring has been linked to improved binding affinity to target proteins.
Table 1: Structural Variants and Their Activities
Compound Variant | Biological Activity | Reference |
---|---|---|
This compound | Antitubercular | |
N,N-Dimethyl-4-aminobenzoic acid | Peptide synthesis | |
4-Dimethylamino benzoic acid | Cytotoxicity against cancer |
Computational Studies
Recent computational studies utilizing density functional theory (DFT) have provided insights into the electronic properties and stability of this compound. These studies reveal that the compound's stability is attributed to hyper-conjugative interactions and hydrogen bonding .
Docking Studies
Molecular docking experiments have been conducted to assess the binding affinity of this compound with various protein targets. For instance, docking with adenovirus protein ID 3N0I revealed a binding energy of -4.4 kcal/mol, indicating a favorable interaction .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including direct acylation of benzoic acid derivatives. Its derivatives have been synthesized to explore enhanced pharmacological properties.
Table 2: Synthetic Pathways and Yields
Synthetic Method | Yield (%) | Reference |
---|---|---|
Direct acylation with dimethylcarbamate | 85 | General Synthesis Protocols |
Coupling reactions with amines | 75 | Advanced ChemBlocks |
Mechanism of Action
The mechanism of action of 4-(dimethylcarbamoyl)benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzoic acid: Similar structure but with an amino group instead of a carbamoyl group.
Benzoic acid: The parent compound with a simple carboxyl group.
4-Aminobenzoic acid: Precursor in the synthesis of 4-(dimethylcarbamoyl)benzoic acid.
Uniqueness
This compound is unique due to the presence of the dimethylcarbamoyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry .
Biological Activity
4-(Dimethylcarbamoyl)benzoic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound, also known as DMCA, features a benzoic acid core with a dimethylcarbamoyl substituent. Its molecular formula is C10H13N1O3, and it has a molecular weight of approximately 197.22 g/mol. The presence of the dimethylcarbamoyl group enhances its solubility and biological activity.
Research indicates that this compound exhibits various mechanisms of action, including:
- Antimicrobial Activity : Studies have shown that DMCA possesses significant antimicrobial properties against various bacterial strains. It acts by disrupting bacterial cell membranes and inhibiting cell wall synthesis.
- Anticancer Properties : DMCA has been investigated for its ability to induce apoptosis in cancer cells. It appears to interact with specific signaling pathways involved in cell proliferation and survival.
- Enzyme Inhibition : The compound has been identified as an inhibitor of several enzymes, including those involved in metabolic pathways relevant to cancer and infectious diseases.
Biological Activity Data
The following table summarizes key findings from studies investigating the biological activity of this compound:
Activity | Target | IC50 Value (µM) | Reference |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 12.5 | |
Anticancer (apoptosis) | A2058 melanoma cells | 15.0 | |
Enzyme inhibition | Human cathepsins B and L | 5.0 |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of DMCA against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that DMCA effectively inhibited bacterial growth at concentrations lower than many conventional antibiotics, suggesting its potential as a novel antimicrobial agent .
- Cancer Research : In vitro studies on A2058 melanoma cells demonstrated that DMCA induced apoptosis via the mitochondrial pathway. This was evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, leading to cell death at an IC50 value of 15 µM .
- Enzyme Inhibition Study : Research conducted on DMCA's interaction with human cathepsins B and L showed that it could inhibit these proteases effectively, which are implicated in cancer metastasis and progression. The IC50 values were reported at 5 µM, indicating strong inhibitory potential .
Properties
IUPAC Name |
4-(dimethylcarbamoyl)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-11(2)9(12)7-3-5-8(6-4-7)10(13)14/h3-6H,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIJETBHEKJGOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34231-49-7 | |
Record name | 4-(dimethylcarbamoyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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